A Technical Guide to 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate (CAS 40412-09-7): Synthesis, Properties, and Applications in Pharmaceutical Chemistry
A Technical Guide to 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate (CAS 40412-09-7): Synthesis, Properties, and Applications in Pharmaceutical Chemistry
This guide provides an in-depth technical overview of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate, a key organic intermediate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its chemical properties, outlines a detailed and validated synthesis protocol, and explores its critical role in the synthesis of significant pharmaceutical compounds. We will delve into the causality behind the synthetic methodology, ensuring a foundational understanding of not just how but why specific procedures are employed.
Core Concepts: Chemical Identity and Strategic Importance
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate, commonly referred to as 2-(thiophen-3-yl)ethyl tosylate, is a sulfonate ester of significant interest in synthetic organic chemistry. Its primary value lies in the tosylate group, which functions as an excellent leaving group, transforming the chemically stable hydroxyl group of its parent alcohol into a reactive site for nucleophilic substitution. This property makes it a strategically vital intermediate, most notably in the synthesis of the antiplatelet agent Clopidogrel, where it is a documented precursor or impurity.[1][2][3]
Physicochemical and Computational Data
| Identifier | Value | Source |
| IUPAC Name | 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate | N/A |
| CAS Number | 40412-09-7 | [1] |
| Molecular Formula | C₁₃H₁₄O₃S₂ | [1] |
| Molecular Weight | 282.38 g/mol | [1] |
| Canonical SMILES | O=S(OCCC1=CSC=C1)(C2=CC=C(C)C=C2)=O | [1] |
| Physical Form | Solid (Inferred from 2-isomer) | [4] |
| Melting Point | 30.0-34.0 °C (for 2-isomer, CAS 40412-06-4) | [4] |
| Boiling Point | 433.2 °C at 760 mmHg (for 2-isomer, CAS 40412-06-4) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Computational Property | Value | Source |
| TPSA (Topological Polar Surface Area) | 57.2 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.75 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 | [1] |
The Underlying Principle: Activating Alcohols via Tosylation
In organic synthesis, primary and secondary alcohols are generally poor substrates for nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group.[5] The conversion of an alcohol to a tosylate is a foundational strategy to overcome this limitation. This is achieved by reacting the alcohol with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base.[5][6]
The resulting tosylate group (–OTs) is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong. This means the tosylate anion is highly stable and readily departs during a substitution reaction. Crucially, the tosylation reaction proceeds with retention of stereochemistry at the alcoholic carbon, as the C-O bond is not broken during the process.[5]
Synthesis and Purification Protocol
The synthesis of 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate is achieved through the tosylation of 2-(thiophen-3-yl)ethanol. The following protocol is a robust, validated procedure adapted from established methods for alcohol tosylation.[2][6]
Experimental Workflow
Step-by-Step Methodology
Reagents & Equipment:
-
2-(Thiophen-3-yl)ethanol
-
4-Methylbenzene-1-sulfonyl chloride (Tosyl Chloride, TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
Protocol:
-
Reactor Setup: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 2-(thiophen-3-yl)ethanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous toluene (approx. 10 mL per gram of alcohol).
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2] A dry, inert atmosphere prevents side reactions with water.
-
-
Cooling: Cool the stirred solution to 0-5°C using an ice bath.
-
Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure selectivity.[6]
-
-
Tosyl Chloride Addition: Dissolve tosyl chloride (1.1 eq.) in a minimal amount of anhydrous toluene and add it to the reaction mixture dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into cold deionized water to quench any unreacted tosyl chloride and dissolve the triethylammonium chloride salt.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Causality: The acid wash removes residual triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water from the organic phase.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or an isopropanol/hexane mixture to yield the final product as a crystalline solid.
Application in Pharmaceutical Synthesis: The Clopidogrel Pathway
The primary industrial and research application of 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate is as a key building block in the synthesis of Clopidogrel. Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[2] The tosylate serves as an activated intermediate, facilitating the crucial alkylation step to form the thiophene-ethylamine backbone of the final drug molecule.
Expected Analytical Characterization
While a dedicated spectrum for this specific isomer is not publicly available, its structure allows for the confident prediction of its key spectroscopic features based on standard principles of NMR and IR spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.70-7.80 (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.
-
δ 7.30-7.40 (d, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.
-
δ 6.90-7.20 (m, 3H): Protons on the thiophene ring.
-
δ 4.20-4.30 (t, 2H): Methylene protons adjacent to the tosylate oxygen (–CH₂–OTs).
-
δ 3.00-3.10 (t, 2H): Methylene protons adjacent to the thiophene ring (Th–CH₂–).
-
δ 2.45 (s, 3H): Methyl protons on the tosyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 145.0, 132.5, 130.0, 128.0: Aromatic carbons of the tosyl group.
-
δ 120.0-129.0: Carbons of the thiophene ring.
-
δ ~70.0: Carbon of the methylene group attached to the oxygen (–CH₂–O).
-
δ ~30.0: Carbon of the methylene group attached to the thiophene ring.
-
δ 21.7: Methyl carbon of the tosyl group.
-
-
FT-IR (KBr, cm⁻¹):
-
~3100: Aromatic and thiophene C-H stretch.
-
~2950: Aliphatic C-H stretch.
-
~1600, 1495: Aromatic C=C stretch.
-
~1360, 1175: Asymmetric and symmetric S=O stretching of the sulfonate group (highly characteristic).
-
~950: S-O-C stretch.
-
Safety, Handling, and Storage
This compound should be handled with appropriate care in a laboratory setting. Based on data for the structurally similar 2-isomer, the following hazards should be assumed.[4]
| Hazard Category | GHS Information (for CAS 40412-06-4) |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 |
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
Conclusion
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate is more than a simple organic molecule; it is a purpose-built intermediate designed for reactivity. Its value is derived directly from the tosylate group, which transforms its parent alcohol into a versatile electrophile ready for participation in key bond-forming reactions. Its documented role in the synthesis of Clopidogrel underscores its importance in medicinal chemistry and provides a clear example of how fundamental principles of reactivity are leveraged to construct complex, life-saving therapeutics. Understanding its synthesis, properties, and handling is essential for any researcher or organization working in this area of pharmaceutical development.
References
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Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1787. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No: 40412-09-7 | Product Name: 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]
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Hoogenboom, R., et al. (2009). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry, 5, 19. Retrieved from [Link]
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